An In-depth Technical Guide to Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate
An In-depth Technical Guide to Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate
CAS Number: 60093-05-2
This technical guide provides a comprehensive overview of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and discusses its potential biological significance within the broader context of 2-aminothiazole derivatives.
Core Compound Properties
Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate is a substituted thiazole with a molecular formula of C₆H₈N₂O₂S₂ and a molecular weight of 204.27 g/mol .[1] The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 60093-05-2 | PubChem[1] |
| Molecular Formula | C₆H₈N₂O₂S₂ | PubChem[1] |
| Molecular Weight | 204.27 g/mol | PubChem[1] |
| IUPAC Name | methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate | PubChem[1] |
| Melting Point | 103.5 °C | Sigma-Aldrich[2] |
| Boiling Point | 359.5 °C at 760 mmHg | Sigma-Aldrich[2] |
| Solubility | 30.4 µg/mL (at pH 7.4) | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| InChI Key | GVNAJKLESILZHU-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. While specific, detailed protocols for the synthesis of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate are not extensively published in peer-reviewed journals, its structural motifs are common. A general and widely utilized method for creating the 2-aminothiazole core is the Hantzsch thiazole synthesis.[3] Furthermore, a patent application provides a specific experimental protocol where this compound is used as a starting material for further chemical synthesis.
General Synthetic Approach: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classical method for the preparation of thiazole derivatives. This reaction typically involves the cyclization of an α-haloketone with a thioamide. For 2-aminothiazole derivatives, thiourea is commonly used as the thioamide component. The general workflow for such a synthesis is depicted below.
Experimental Protocol: Use in Further Synthesis
A Spanish patent (ES 2 355 951 T3) describes the use of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate in a subsequent reaction.[4] The protocol for the oxidation of this compound is detailed below.
Objective: To synthesize the corresponding sulfoxide derivative.
Materials:
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Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate (CAS 60093-05-2)
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Oxone™ (Potassium peroxymonosulfate)
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Methanol
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Water
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Ethyl acetate
Procedure:
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A solution of Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate is prepared in a 1:1 mixture of water and methanol at room temperature.[4]
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Oxone™ is added in small portions to the stirred solution over a period of 30 minutes.[4]
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The resulting mixture is stirred at room temperature for 24 hours.[4]
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The reaction mixture is then poured into a mixture of ethyl acetate and water.[4]
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The organic layer is separated and washed with water.[4]
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The solvent from the organic layer is evaporated to yield the product.
This protocol demonstrates a practical application of the title compound as a chemical intermediate.
Biological and Medicinal Significance
While specific biological data for Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate is limited in publicly available literature, the 2-aminothiazole scaffold is a well-recognized "privileged structure" in medicinal chemistry. This means that this core chemical motif is frequently found in compounds with a wide range of biological activities. Numerous review articles highlight the diverse therapeutic potential of 2-aminothiazole derivatives.
The general structure of 2-aminothiazoles allows for substitutions at various positions, leading to a vast chemical space for drug discovery. The diagram below illustrates the key positions for substitution on the 2-aminothiazole core.
Potential Therapeutic Areas of 2-Aminothiazole Derivatives
Research on various derivatives of 2-aminothiazole has demonstrated significant activity in several therapeutic areas, including:
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Anticancer: Many 2-aminothiazole derivatives have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines.[5][6]
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Antimicrobial: The 2-aminothiazole moiety is a component of some clinically used antibiotics and is a scaffold for the development of new antibacterial and antifungal agents.[7][8]
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Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory properties.
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Antioxidant: The antioxidant potential of 2-aminothiazole derivatives has also been explored, with some compounds exhibiting significant radical scavenging activity.[9]
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Antitubercular: Notably, some 2-aminothiazole-4-carboxylate derivatives have been identified as having potent activity against Mycobacterium tuberculosis.[10]
Given that Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate shares the core 2-aminothiazole structure, it is plausible that it or its derivatives could exhibit biological activity in one or more of these areas. However, without specific experimental data, this remains speculative. The ethyl ester analog, Ethyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate, is noted as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly for infectious diseases and as fungicides and herbicides, suggesting similar potential applications for the methyl ester.[7]
Future Directions
The available information suggests that Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate is a valuable chemical intermediate. For researchers in drug discovery, this compound represents a starting point for the synthesis of a library of novel 2-aminothiazole derivatives. Future research should focus on:
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Synthesis of Analogues: Systematic modification of the amino, methylsulfanyl, and carboxylate groups to explore structure-activity relationships (SAR).
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Biological Screening: Comprehensive in vitro screening of the parent compound and its derivatives against a panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes to identify potential therapeutic applications.
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Mechanism of Action Studies: For any identified active compounds, further investigation into their molecular mechanism of action to understand how they exert their biological effects.
References
- 1. Methyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate | C6H8N2O2S2 | CID 609212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate | 60093-05-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. oepm.es [oepm.es]
- 5. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
